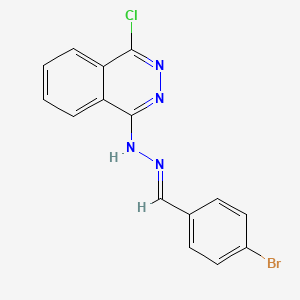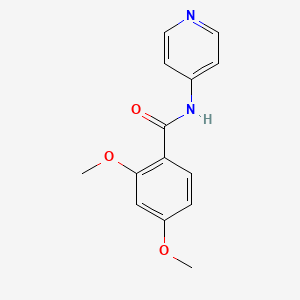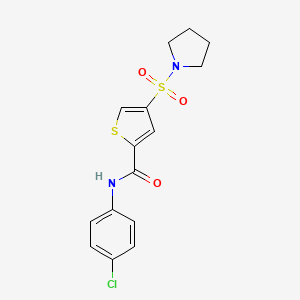
3-bromo-3-phenylacrylaldehyde (2,4,6-trichlorophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-3-phenylacrylaldehyde (2,4,6-trichlorophenyl)hydrazone is a useful research compound. Its molecular formula is C15H10BrCl3N2 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.90929 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis
Hydrazones exhibit significant interest in crystallography due to their potential in forming varied and complex molecular structures. For instance, studies have detailed the crystallization behaviors and structural analyses of hydrazone compounds, highlighting their ability to form weak C—H⋯O hydrogen bonds and π–π stacking interactions, which are critical in understanding molecular packing and interaction mechanisms in the solid state (Jasinski et al., 2010).
Organic Synthesis and Reactivity
Hydrazones serve as key intermediates in the synthesis of various heterocyclic compounds, owing to their reactivity towards different electrophiles and nucleophiles. The synthesis of 2-aryl-3-N-propanoyl-5-(4-bromophenyl)-1,3,4-oxadiazlines through cyclodehydration of corresponding hydrazones is a prime example of their utility in constructing complex molecules with potential biological activities (Zhui‐Hui Sheng, 2006).
Catalysis
In catalysis, hydrazones have been investigated for their roles as ligands in metal-catalyzed reactions, contributing to the development of novel catalytic processes. The synthesis and characterization of metal complexes involving hydrazone ligands demonstrate their potential in facilitating diverse chemical transformations, including palladium-catalyzed intramolecular amination of aryl halides (Lebedev et al., 2005).
Sensing Applications
Hydrazones are also recognized for their sensing capabilities, particularly in the detection of ions and molecules. Research has shown that hydrazones can act as colorimetric sensors for cyanide and acetate ions, demonstrating significant color changes upon interaction with these analytes. This property is attributed to their ability to form hydrogen bonds and electrostatic interactions with the target ions, making them valuable tools in environmental monitoring and diagnostic assays (Gupta et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[(E)-[(Z)-3-bromo-3-phenylprop-2-enylidene]amino]-2,4,6-trichloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl3N2/c16-12(10-4-2-1-3-5-10)6-7-20-21-15-13(18)8-11(17)9-14(15)19/h1-9,21H/b12-6-,20-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBRODZSJZTFOF-NGYMSCGDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=NNC2=C(C=C(C=C2Cl)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl)/Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2,4-dichlorophenoxy)acetyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5510719.png)


![5H-chromeno[3,4-b]pyrazin-5-one](/img/structure/B5510736.png)
![(3-Chloro-4-methoxyphenyl)-imidazo[1,2-a]pyrimidin-3-ylmethanone](/img/structure/B5510744.png)

![N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5510754.png)

![3-(4-methyl-1-piperidinyl)-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5510793.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5510802.png)
![5-(3-chlorobenzylidene)-3-[(3-chlorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5510809.png)



